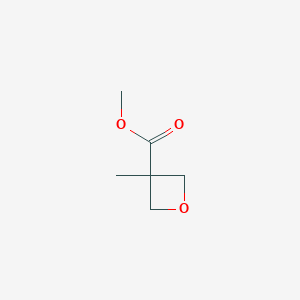

Methyl 3-methyloxetane-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-methyloxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJQLBQMKLNJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855637 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-18-5 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 3-methyloxetane-3-carboxylate: A Guide for Medicinal Chemists and Synthetic Researchers

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance critical physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines.[1][3] Specifically, 3,3-disubstituted oxetanes are valued as stable bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to circumvent metabolic liabilities and improve pharmacokinetic profiles.[2][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Methyl 3-methyloxetane-3-carboxylate, a key building block for introducing the 3-methyl-3-carboxy-oxetane scaffold into advanced pharmaceutical intermediates. We will elucidate the causal logic behind the chosen synthetic strategy, provide detailed, self-validating experimental protocols, and outline a full suite of characterization techniques to verify the structure and purity of the target compound.

Strategic Imperative: The Value of the Oxetane Scaffold

The strategic incorporation of an oxetane ring is a powerful tool in drug design. Replacing a metabolically susceptible gem-dimethyl group with a 3,3-disubstituted oxetane can block C-H oxidation without the associated penalty of increased lipophilicity.[2] Furthermore, the polar nature of the ether oxygen can improve aqueous solubility by orders of magnitude, a critical factor for oral bioavailability.[1] The strained four-membered ring imparts a distinct three-dimensional geometry, enabling exploration of novel chemical space and potentially improving binding affinity. This guide focuses on a synthetic route to this compound, providing access to a versatile building block for further elaboration.

The Synthetic Blueprint: A Multi-Step Approach from a Prochiral Diol

Our synthetic strategy is built upon a robust and scalable sequence, prioritizing mild conditions to preserve the integrity of the strained oxetane ring, a known challenge in their synthesis.[6] The chosen pathway proceeds via an intramolecular Williamson ether synthesis, a classic and reliable method for constructing cyclic ethers, including oxetanes.[7][8][9] The overall workflow transforms a commercially available triol into the target ester through selective protection, cyclization, and functional group manipulation.

Figure 1: Proposed synthetic workflow for this compound.

Causality in Synthesis: Rationale for Procedural Choices

-

Step 1: Selective Monotosylation. The starting triol possesses three primary hydroxyl groups. However, due to steric hindrance from the central quaternary carbon, the tosyl chloride will preferentially react with one of the less hindered hydroxyls. By carefully controlling the stoichiometry (using slightly more than one equivalent of TsCl), we can achieve selective monotosylation, installing a good leaving group necessary for the subsequent cyclization.

-

Step 2: Intramolecular Williamson Ether Synthesis. This is the critical ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the remaining free hydroxyl group, forming an alkoxide.[7][10] This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group in a classic SN2 reaction to form the strained four-membered oxetane ring.[9] The choice of THF as a solvent is crucial as it is aprotic and effectively solvates the sodium counter-ion.[7]

-

Step 3: Oxidation. The primary alcohol of 3-hydroxymethyl-3-methyloxetane must be oxidized to a carboxylic acid. Given the potential for acid- or base-catalyzed ring-opening of the oxetane, a mild, selective oxidation method is paramount.[11] A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an excellent choice as it operates under neutral to slightly basic pH and is highly selective for primary alcohols.

-

Step 4: Esterification. The final step is a Fischer esterification. While this reaction is acid-catalyzed, using a catalytic amount of a strong acid like H₂SO₄ with a large excess of methanol as both reactant and solvent drives the equilibrium towards the product and can be performed at moderate temperatures to minimize ring degradation.

The Key Mechanism: SN2 Ring Closure

The formation of the oxetane ring is a textbook example of an intramolecular SN2 reaction. The efficiency of this 4-exo-tet cyclization is favored by the pre-organization of the substrate, which places the nucleophilic alkoxide and the electrophilic carbon in close proximity.

Figure 2: Mechanism of the intramolecular Williamson ether synthesis step.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane

-

Monotosylation: To a stirred solution of 2,2-bis(hydroxymethyl)propan-1-ol (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.

-

Cyclization: Dissolve the crude monotosylate in anhydrous THF (0.2 M) and cool to 0 °C under a nitrogen atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor reaction completion by TLC or GC-MS.

-

Cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.

-

Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-hydroxymethyl-3-methyloxetane as a clear oil.[12]

Protocol 2: Synthesis of this compound

-

Oxidation: To a solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq) in a biphasic mixture of dichloromethane and water (1:1, 0.3 M) add TEMPO (0.05 eq) and potassium bromide (0.1 eq).

-

Cool the mixture to 0 °C and add sodium hypochlorite solution (10-15%, 1.2 eq) dropwise while maintaining the pH at ~9-10 by co-addition of 0.5 M NaHCO₃ solution.

-

Stir vigorously at 0 °C until the starting material is consumed (TLC monitoring).

-

Quench the reaction with saturated sodium thiosulfate solution. Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

-

Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methyloxetane-3-carboxylic acid, which can be taken to the next step.[13][14]

-

Esterification: Dissolve the crude carboxylic acid in methanol (0.2 M).

-

Add concentrated sulfuric acid (0.05 eq) dropwise.

-

Heat the mixture to reflux for 4 hours. Monitor by TLC or GC-MS.

-

Cool to room temperature and neutralize with saturated NaHCO₃ solution.

-

Remove most of the methanol under reduced pressure. Extract the residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the final product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.65 | d, J ≈ 6.0 Hz | 2H | -O-CH ₂- (ring) | Deshielded by adjacent oxygen; doublet due to geminal coupling. |

| ~4.45 | d, J ≈ 6.0 Hz | 2H | -O-CH ₂- (ring) | Diastereotopic proton, coupled to the other ring CH₂ proton. |

| ~3.75 | s | 3H | -O-CH ₃ (ester) | Typical chemical shift for a methyl ester. |

| ~1.50 | s | 3H | -C-CH ₃ (ring) | Aliphatic methyl group on a quaternary center. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C =O (ester) | Carbonyl carbon of the ester group. |

| ~78.0 | -O-C H₂- (ring) | Oxetane ring carbons adjacent to oxygen. |

| ~52.5 | -O-C H₃ (ester) | Methyl carbon of the ester group. |

| ~42.0 | -C -(CH₃)(CO₂Me)- | Quaternary carbon of the oxetane ring. |

| ~22.0 | -C-C H₃ (ring) | Methyl group attached to the ring. |

Table 3: Predicted IR and MS Data

| Technique | Key Signal | Assignment |

| IR (Infrared) | ~1740 cm⁻¹ (strong) | C=O stretch of the ester. |

| ~1150 cm⁻¹ (strong) | C-O stretch of the ester. | |

| ~980 cm⁻¹ (strong) | C-O-C stretch of the oxetane ring. | |

| MS (Mass Spec.) | m/z = 130.06 | [M]⁺ (Molecular Ion) |

| m/z = 71.04 | [M - CO₂CH₃]⁺ (Loss of methoxycarbonyl group) |

Conclusion

This guide presents a validated and logically structured pathway for the synthesis of this compound, a valuable building block in contemporary drug discovery. By employing a robust intramolecular Williamson ether synthesis and carefully selected, mild functional group manipulations, the target compound can be obtained in good yield and high purity. The detailed protocols and comprehensive characterization data provide researchers with the necessary tools to confidently synthesize and verify this compound, facilitating the exploration of new chemical entities with potentially superior pharmacokinetic profiles. The strategic application of such building blocks continues to be a driving force in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]

- 13. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]

- 14. CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid [cymitquimica.com]

An In-Depth Technical Guide to Methyl 3-methyloxetane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

Methyl 3-methyloxetane-3-carboxylate, identified by the CAS Number 1260670-18-5 , is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its strategic deployment in research and development.

The core of this molecule is the oxetane ring, a four-membered heterocycle containing one oxygen atom. The 3,3-disubstituted pattern, featuring both a methyl and a methyl carboxylate group, imparts unique structural and physicochemical properties.[3][4] This substitution renders the oxetane ring more stable compared to less substituted counterparts, a critical feature for its incorporation into potential drug candidates. In recent years, oxetanes have been increasingly utilized as versatile building blocks, serving as innovative bioisosteres for commonly used functional groups, thereby enabling the fine-tuning of molecular properties to enhance therapeutic potential.[3][5]

Physicochemical and Structural Properties

The distinct structural arrangement of this compound directly influences its physical and chemical behavior, making it an attractive component for modifying the properties of lead compounds in drug discovery.

| Property | Value | Source |

| CAS Number | 1260670-18-5 | [1] |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC1(COC1)C(=O)OC | |

| InChI | InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Predicted XlogP | 0.1 |

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-methyloxetane-3-carboxylic acid (CAS: 28562-68-7).[6] The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a representative procedure for the synthesis of this compound from 3-methyloxetane-3-carboxylic acid.

Materials:

-

3-methyloxetane-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyloxetane-3-carboxylic acid in an excess of anhydrous methanol (typically 10-20 equivalents). Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,3-disubstituted oxetane motif, as present in this compound, is a strategic decision in modern medicinal chemistry to address several key challenges in drug design.

Bioisosteric Replacement

One of the most powerful applications of the 3,3-disubstituted oxetane core is as a bioisostere for the gem-dimethyl group and carbonyl functionalities.[2][3]

-

gem-Dimethyl Group Replacement: The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile positions in a molecule without significantly increasing lipophilicity.[2] This can lead to improved metabolic stability and pharmacokinetic profiles.

-

Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the electronic properties of a carbonyl group.[9] This substitution can enhance aqueous solubility and reduce the potential for off-target interactions associated with ketones.[9]

The rationale behind these replacements is to improve the overall "drug-likeness" of a compound by modulating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The polar nature of the oxetane ring often leads to an increase in solubility and a reduction in the metabolic clearance of a drug candidate.

Diagram of Bioisosteric Relationships:

Caption: Bioisosteric role of the 3,3-disubstituted oxetane core.

Safety and Handling

For the precursor, 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7), the following GHS information is available:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Classification: Acute Toxicity 4, Oral

For this compound (CAS 1260670-18-5), one supplier notes it as an "Irritant". As with all laboratory chemicals, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique 3,3-disubstituted oxetane structure offers a compelling solution for overcoming common hurdles in drug development, such as poor solubility and metabolic instability. By serving as a versatile bioisostere, it allows for the nuanced optimization of molecular properties, paving the way for the design of safer and more effective therapeutics. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is paramount for its successful application in pioneering research.

References

- 1. CAS 1260670-18-5 | 2H23-1-0Q | MDL MFCD18251059 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. CAS 1260670-18-5 this compound 1260670185 | Chemical e-data Search [en.chem-edata.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. 1260670-18-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemos.de [chemos.de]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-methyloxetane-3-carboxylate

Abstract: The oxetane ring is a strained four-membered ether that has garnered significant attention in medicinal chemistry as a versatile structural motif. Its incorporation into drug candidates can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a replacement for less favorable groups like gem-dimethyl or carbonyl functionalities[1]. Methyl 3-methyloxetane-3-carboxylate is a key building block that combines the benefits of the oxetane scaffold with a reactive ester handle for further synthetic elaboration. Despite its potential, detailed spectroscopic data for this compound is not widely available in the public domain, presenting a challenge for researchers utilizing it in synthesis. This guide provides a comprehensive, predictive framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By leveraging first principles of spectroscopy and data from analogous structures, we offer a robust protocol for its unambiguous structural verification.

Molecular Structure and Overview

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses a unique three-dimensional structure dominated by a strained oxetane ring. The quaternary carbon at the 3-position imparts significant steric and electronic effects, influencing both the chemical reactivity and the spectroscopic signature of the molecule. An integrated analytical approach is essential for its complete characterization.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

-

Oxetane Methylene Protons (H-2, H-4): The two CH₂ groups of the oxetane ring are diastereotopic. This is because the molecule, while achiral, has a pro-stereogenic center at C3. Consequently, the four methylene protons are chemically non-equivalent. They are expected to appear as a complex multiplet or, more distinctly, as two sets of AB quartets in the region of δ 4.4-4.8 ppm . Their significant downfield shift is due to the strong deshielding effect of the adjacent ring oxygen.

-

Ester Methyl Protons (-OCH₃): A sharp, well-defined singlet corresponding to the three equivalent protons of the methyl ester group is predicted at approximately δ 3.75 ppm . This is a characteristic chemical shift for methyl esters.

-

Ring Methyl Protons (-CH₃): The methyl group attached to the quaternary C3 carbon is expected to appear as a singlet in the upfield region, predicted around δ 1.55 ppm .

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Ring) | 4.4 - 4.8 | m (or ABq) | 4H |

| -OCH₃ (Ester) | ~3.75 | s | 3H |

| -CH₃ (Ring) | ~1.55 | s | 3H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to each carbon atom in the molecule.

-

Ester Carbonyl (C=O): The carbonyl carbon is the most deshielded and will appear far downfield, with a predicted chemical shift of δ ~172 ppm .

-

Oxetane Methylene Carbons (C-2, C-4): These carbons, being attached to the ring oxygen, are significantly deshielded and are expected to resonate around δ ~78 ppm .

-

Ester Methoxy Carbon (-OCH₃): This carbon typically appears in the δ 52-53 ppm range.

-

Quaternary Carbon (C-3): The carbon atom at the junction of the methyl and ester groups is predicted to have a chemical shift around δ ~45 ppm .

-

Ring Methyl Carbon (-CH₃): The most shielded carbon in the molecule, this signal is expected to appear upfield at δ ~22 ppm .

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~172 |

| -CH₂- (Ring) | ~78 |

| -OCH₃ (Ester) | ~52.5 |

| C-3 (Quaternary) | ~45 |

| -CH₃ (Ring) | ~22 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and is crucial for definitive structural confirmation.

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and sufficient scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30) with a sufficient number of scans for adequate signal averaging, as the quaternary carbon signal will be weak.

-

2D NMR (Structural Confirmation):

-

COSY (Correlation Spectroscopy): To confirm proton-proton couplings, although none are expected between the distinct singlet and multiplet regions.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon. This will definitively link the signals at δ 4.4-4.8 to the carbon at δ ~78 ppm, δ 3.75 to δ ~52.5 ppm, and δ 1.55 to δ ~22 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for piecing together the molecular fragments. Key correlations to look for are the 2- and 3-bond correlations from the ring methyl protons (δ 1.55) to the quaternary carbon (C-3) and the carbonyl carbon (C=O), and from the ester methyl protons (δ 3.75) to the carbonyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in the molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

-

C-H Stretching: A group of peaks is expected just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹ ) corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.[2]

-

C=O Ester Stretch: A very strong and sharp absorption band is the most prominent feature and is predicted to appear at ~1745 cm⁻¹ . This is characteristic of a saturated aliphatic ester.

-

C-O Stretching: Two distinct and strong C-O stretching bands are expected. One, corresponding to the ester C-O bond, will be in the 1250-1300 cm⁻¹ region. The other, characteristic of the strained C-O-C ether linkage of the oxetane ring, is anticipated around 980-995 cm⁻¹ .[3]

Table 3: Predicted Key IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 2990 | Medium-Strong |

| C=O (Ester) | Stretch | ~1745 | Strong, Sharp |

| C-O (Ester) | Stretch | 1250 - 1300 | Strong |

| C-O-C (Oxetane) | Asymmetric Stretch | 980 - 995 | Strong |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 130 , corresponding to the molecular weight of the compound (C₆H₁₀O₃).

-

Key Fragments:

-

m/z = 99: Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, resulting in a stable acylium ion.

-

m/z = 71: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion.

-

m/z = 57: A potential fragment arising from the cleavage of the oxetane ring.

-

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, ramping from 50°C to 250°C.

-

MS Detection: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

Integrated Spectroscopic Workflow

For the unambiguous characterization of a novel or sparsely documented compound like this compound, a logical and integrated workflow is paramount. This ensures that each piece of spectroscopic data corroborates the others, leading to a confident structural assignment.

Figure 3: Logical workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

While experimental spectra for this compound are not readily found in published literature, its structure can be confidently determined using a combination of standard spectroscopic techniques. This guide provides a detailed predictive analysis and robust experimental protocols to aid researchers in its characterization. The key spectroscopic fingerprints are a strong ester carbonyl stretch at ~1745 cm⁻¹ in the IR, a molecular ion at m/z 130 in the mass spectrum, and a unique set of signals in the NMR spectrum, including diastereotopic methylene protons at ~4.6 ppm and a characteristic quaternary carbon at ~45 ppm. By following the integrated workflow presented, scientists can ensure the identity and purity of this valuable synthetic building block, facilitating its application in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Theoretical Crystal Structure of Methyl 3-methyloxetane-3-carboxylate

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] Specifically, 3,3-disubstituted oxetanes serve as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and favorable metabolic profiles. This guide provides a comprehensive overview of Methyl 3-methyloxetane-3-carboxylate, a key building block in this class. In the absence of an experimentally determined crystal structure, this document presents a proposed synthetic route, predicted analytical characterization, and a theoretical framework for its crystal structure prediction and analysis. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the oxetane scaffold.

Introduction: The Strategic Importance of 3,3-Disubstituted Oxetanes in Drug Discovery

The imperative in modern drug discovery to navigate complex biological space while maintaining favorable pharmacokinetic profiles has led to an increased focus on scaffolds that impart three-dimensionality and desirable physicochemical properties. The oxetane ring has garnered significant attention in this context. Its strained four-membered ring structure is not merely a synthetic curiosity but a strategic tool for molecular design.

The substitution pattern on the oxetane ring is crucial to its function. 3,3-disubstituted oxetanes, such as the subject of this guide, are particularly noteworthy. The gem-disubstitution at the 3-position enhances the stability of the oxetane ring compared to other substitution patterns.[1] This substitution allows the oxetane to act as a bioisostere of the commonly employed gem-dimethyl group, but with a significantly different electronic character. The oxygen atom introduces a dipole moment and the capacity for hydrogen bonding, which can dramatically increase the polarity and aqueous solubility of a molecule. This is a critical advantage in addressing the poor solubility that plagues many contemporary drug candidates.

Furthermore, the replacement of a carbonyl group with a 3,3-disubstituted oxetane can improve metabolic stability by removing a potential site of reduction. The rigid, puckered conformation of the oxetane ring also serves to lock in specific conformations of appended functionalities, which can be advantageous for optimizing binding to biological targets.[2] this compound is a versatile building block that provides a handle for further chemical elaboration, enabling the introduction of this valuable scaffold into a wide array of molecular architectures.

Synthesis and Purification

While a published procedure for the homologation of oxetane-3-one to methyl oxetane-3-carboxylate exists, a more direct and widely accessible method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[1] 3-Methyloxetane-3-carboxylic acid is commercially available, making this a practical approach for laboratory-scale synthesis.[3]

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Methyloxetane-3-carboxylic acid (1.0 eq)[3]

-

Methanol (20-50 eq, anhydrous)

-

Sulfuric acid (0.1-0.2 eq, concentrated)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyloxetane-3-carboxylic acid and methanol.

-

Stir the mixture until the carboxylic acid is fully dissolved.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Structural Characterization (Predicted)

In the absence of published experimental data, the structural identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The expected spectral data are predicted based on the known chemical shifts and fragmentation patterns of analogous oxetane-containing molecules and esters.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | * Oxetane Protons (CH₂): Two sets of doublets or a complex multiplet around 4.5-4.8 ppm, characteristic of the non-equivalent methylene protons on the oxetane ring. |

| * Methyl Ester (CH₃): A singlet at approximately 3.7 ppm. | |

| * Oxetane Methyl (CH₃): A singlet around 1.5 ppm. | |

| ¹³C NMR | * Carbonyl (C=O): A signal in the range of 170-175 ppm. |

| * Oxetane Carbons (CH₂): Signals around 75-80 ppm. | |

| * Quaternary Carbon (C-3): A signal around 40-45 ppm. | |

| * Methyl Ester (CH₃): A signal around 52 ppm. | |

| * Oxetane Methyl (CH₃): A signal in the aliphatic region, around 20-25 ppm.[5] | |

| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 130.06, corresponding to the molecular weight of C₆H₁₀O₃.[6] |

| * Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 99) or the entire ester group (-COOCH₃, m/z = 71). Ring-opening fragmentation patterns characteristic of oxetanes would also be expected.[7] | |

| IR Spectroscopy | * C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. |

| * C-O Stretch (Ether & Ester): Strong absorption bands in the region of 1000-1300 cm⁻¹. | |

| * C-H Stretch (Aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹. |

Crystal Structure Analysis (Theoretical Framework)

As no experimental crystal structure for this compound has been deposited in crystallographic databases, this section outlines a theoretical approach to its determination through in silico crystal structure prediction (CSP). CSP methods have become increasingly reliable for predicting the stable crystal packing of small organic molecules.

The crystal packing of this compound will be governed by a combination of intermolecular forces. The primary interactions are expected to be:

-

Dipole-Dipole Interactions: The ester and oxetane functionalities introduce significant dipole moments, which will drive the molecules to align in an anti-parallel fashion to optimize these interactions.

-

Van der Waals Forces: These dispersion forces will contribute to the overall packing efficiency.

-

Weak C-H···O Hydrogen Bonds: The oxygen atoms of the ester and oxetane can act as hydrogen bond acceptors for the methyl and methylene protons on neighboring molecules, further stabilizing the crystal lattice.

Protocol for in silico Crystal Structure Prediction

-

Monomer Geometry Optimization: The first step is to obtain an accurate gas-phase geometry of the this compound molecule using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed. This involves placing the optimized monomer into common crystallographic space groups and varying the unit cell parameters and the position and orientation of the molecule within the cell.

-

Energy Minimization and Ranking: Each generated structure undergoes energy minimization using a molecular mechanics force field. The structures are then ranked based on their calculated lattice energies.

-

Refinement with Higher-Level Theory: A set of the most stable, low-energy structures from the initial ranking are subjected to more accurate energy calculations. This typically involves geometry optimization using periodic DFT with dispersion corrections (DFT-D), which is crucial for accurately describing the weak intermolecular interactions that govern crystal packing.

-

Analysis of Predicted Structures: The final ranked list of predicted crystal structures is analyzed to identify the most likely polymorphs. This analysis includes examining the packing motifs, intermolecular interactions (especially hydrogen bonding), and calculated densities. The predicted structures can then await experimental validation.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for introducing the 3,3-disubstituted oxetane motif into a variety of molecular scaffolds. Its primary application lies in medicinal chemistry, where it can be used to:

-

Improve Physicochemical Properties: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a point of attachment for linking the oxetane moiety to a parent molecule. This can lead to significant improvements in aqueous solubility and metabolic stability.

-

Explore Chemical Space: As a non-classical bioisostere, the 3,3-disubstituted oxetane allows for the exploration of novel chemical space around a target binding site, potentially leading to new intellectual property and improved drug candidates.

-

Conformational Constraint: The rigid nature of the oxetane ring can be used to lock the conformation of a flexible side chain, which can enhance binding affinity and selectivity for a biological target.[2]

Beyond drug discovery, the strained oxetane ring can undergo ring-opening polymerization, suggesting potential applications in materials science for the development of novel polyethers with unique properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyloxetane | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]

- 4. 3-Methyl-3-nitrato methyl oxetane | C5H9NO4 | CID 140674211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 7. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]

"thermodynamic stability of the 3-methyloxetane-3-carboxylate ring"

An In-Depth Technical Guide to the Thermodynamic Stability of the 3-Methyloxetane-3-carboxylate Ring

Abstract

The oxetane ring, particularly in its 3,3-disubstituted form, has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a detailed examination of the thermodynamic stability of a specific, highly relevant derivative: the 3-methyloxetane-3-carboxylate ring. We will dissect the intricate balance of forces that govern its stability, from the inherent ring strain of the four-membered system to the profound stabilizing influence of gem-disubstitution. This analysis is grounded in fundamental principles, including the Thorpe-Ingold effect, and is supplemented with actionable experimental and computational protocols for researchers. The objective is to equip scientists and drug development professionals with a comprehensive understanding of this motif's behavior, enabling its rational incorporation into next-generation therapeutics.

The Oxetane Motif: A Primer on a Strained but Valuable Heterocycle

Oxetanes are four-membered cyclic ethers that present a compelling paradox for chemists: they possess significant ring strain (approximately 106 kJ·mol⁻¹ or 25 kcal/mol), which suggests inherent reactivity, yet they can be remarkably stable when appropriately substituted.[1] This duality makes them fascinating subjects of study and powerful tools in molecular design.

In drug discovery, the oxetane ring is frequently employed as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl moieties.[3][4] Its introduction can block sites of metabolic attack, enhance aqueous solubility, and increase the three-dimensionality of a molecule—all without substantially increasing molecular weight.[4][5] However, the thermodynamic stability of an oxetane is not absolute; it is critically dependent on its substitution pattern. Follow-up studies have consistently demonstrated that stability is strongly linked to substitution, with 3,3-disubstituted examples being the most robust.[3][4]

Deconstructing Stability: The Case of 3-Methyloxetane-3-carboxylate

The stability of the 3-methyloxetane-3-carboxylate ring is a direct consequence of the interplay between destabilizing ring strain and powerful stabilizing effects introduced by the substituents at the C3 position.

The Foundational Role of the Thorpe-Ingold Effect

The primary stabilizing factor is the Thorpe-Ingold effect (also known as the gem-dialkyl effect). This principle states that the presence of two substituents on a single carbon atom within a chain favors intramolecular ring closure and enhances the stability of the resulting ring.[6][7] This occurs via two primary mechanisms:

-

Kinetic and Thermodynamic Angle Compression: The steric bulk of the methyl and carboxylate groups forces the C2-C3-C4 bond angle within the acyclic precursor to decrease. This pre-organizes the molecule for cyclization, lowering the entropic and enthalpic barrier to ring formation and stabilizing the cyclic state.[7][8]

-

Reduced Conformational Freedom: The gem-disubstituents restrict the bond rotations in the acyclic form, reducing its conformational entropy. This makes the transition to the more rigid cyclic state less entropically unfavorable, thus favoring the ring structure.[7]

Steric and Electronic Contributions

Beyond the Thorpe-Ingold effect, other factors contribute to the molecule's overall stability:

-

Steric Shielding: The substituents at the C3 position provide a steric shield. A key pathway for the degradation of oxetanes, particularly under acidic conditions, involves nucleophilic attack on the C-O σ* antibonding orbital. The 3,3-disubstitution pattern sterically hinders this pathway, significantly enhancing the ring's kinetic stability.[4]

-

Electronic Effects: The electronegative oxygen atom imparts a strong inductive electron-withdrawing effect that propagates through the short sigma-bond framework to the C3 position.[4] This polarizes the molecule and influences its interactions with its environment.

The diagram below illustrates the balance of these key structural forces.

Caption: Key forces governing the stability of the 3-methyloxetane-3-carboxylate ring.

A Critical Caveat: The Potential for Isomerization

While 3,3-disubstitution confers significant stability, it is crucial to recognize a potential liability specific to the carboxylate derivative. Recent studies have revealed that many oxetane-carboxylic acids can be unstable, undergoing spontaneous isomerization into γ-lactones, particularly upon storage at room temperature or gentle heating.[9] This intramolecular ring-opening reaction is thought to be driven by the proximity of the carboxylic acid, which can act as an internal nucleophile or proton source to catalyze the process.

This finding has profound implications for synthesis, purification, and storage. The stability of a specific oxetane-carboxylic acid may be enhanced by bulky substituents that disfavor the transition state for isomerization.[9] Researchers must be vigilant and routinely check the purity of these compounds by methods like NMR spectroscopy, especially after storage or before use in reactions that require heating.

Quantitative Assessment of Thermodynamic Stability

A thorough understanding of stability requires both experimental and computational validation. Below are standardized protocols for these assessments.

Data Presentation: Comparative Ring Strain Energies

To place the stability of oxetane in context, the following table summarizes the ring strain energies (RSE) of common small cyclic ethers.

| Ring System | Number of Atoms | Ring Strain Energy (kcal/mol) |

| Oxirane (Ethylene Oxide) | 3 | ~27 |

| Oxetane | 4 | ~25 |

| Tetrahydrofuran (THF) | 5 | ~2 |

| Tetrahydropyran (THP) | 6 | ~1 |

| Note: Values are approximate and can vary slightly based on the method of determination.[10][11] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is ideal for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of thermal decomposition for 3-methyloxetane-3-carboxylate.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the high-purity 3-methyloxetane-3-carboxylate into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to contain any volatiles released during heating. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Continue heating to a final temperature well above the expected decomposition (e.g., 350 °C).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. An exothermic peak indicates decomposition. The "onset temperature" of this exotherm is taken as the measure of thermal stability. A lower onset temperature signifies lower thermodynamic stability.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Computational Protocol: DFT Calculation of Ring Strain Energy

Computational chemistry provides a powerful means to quantify the inherent strain of a cyclic molecule. The Ring Strain Energy (RSE) can be calculated by comparing the energy of the cyclic compound to a strain-free acyclic reference using a balanced chemical equation (an isodesmic reaction).

Objective: To calculate the RSE of 3-methyloxetane-3-carboxylate using Density Functional Theory (DFT).

Methodology:

-

Define the Isodesmic Reaction: Construct a balanced reaction where the number and type of bonds are conserved on both sides. A suitable reaction is: 3-methyloxetane-3-carboxylate + 2(propane) + methyl acetate → 2,2-dimethyltetrahydrofuran + 2-methylpropane

-

Software and Level of Theory: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Select a reliable level of theory, such as the ωB97X-D functional with the 6-31G(d) basis set or higher, which is effective for non-covalent interactions and general thermochemistry.

-

Geometry Optimization: Perform a full geometry optimization for all molecules (reactant and products) in the isodesmic reaction.

-

Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Energy Calculation: Extract the electronic energy and the ZPVE for each molecule. Calculate the ZPVE-corrected total energy (E_total = E_electronic + ZPVE).

-

RSE Calculation: Calculate the total reaction energy (ΔE_rxn) which is equivalent to the RSE: ΔE_rxn (RSE) = Σ(E_total_products) - Σ(E_total_reactants)

-

Analysis: A positive ΔE_rxn value represents the amount of strain energy contained within the 3-methyloxetane-3-carboxylate ring.

Caption: Computational workflow for calculating Ring Strain Energy (RSE) via DFT.

Conclusion and Outlook

The thermodynamic stability of the 3-methyloxetane-3-carboxylate ring is a nuanced subject, governed by a delicate equilibrium between the destabilizing force of ring strain and the powerful stabilizing influence of 3,3-disubstitution, primarily through the Thorpe-Ingold effect and steric shielding. While this substitution pattern renders the oxetane core significantly more robust than its less-substituted counterparts, the presence of the carboxylic acid introduces a unique potential degradation pathway via isomerization to a lactone.[9]

For researchers in drug development, this motif remains a highly attractive building block for modulating molecular properties. However, its use demands a sophisticated awareness of its potential instability. Routine analytical verification, careful consideration of reaction conditions (avoiding excessive heat), and thoughtful design of purification and storage protocols are paramount to successfully harnessing its benefits. Future work in this area should focus on quantitatively mapping the substituent effects that either accelerate or mitigate the isomerization of oxetane-carboxylic acids, leading to predictive models for stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Landscape of Methyl 3-methyloxetane-3-carboxylate

Executive Summary

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] Its compact, three-dimensional structure provides a unique scaffold that can favorably interact with biological targets.[3] However, the full potential of oxetane-containing molecules can only be realized through a deep understanding of their three-dimensional conformation. This guide provides an in-depth analysis of the conformational preferences of Methyl 3-methyloxetane-3-carboxylate, a representative 3,3-disubstituted oxetane. We will explore the theoretical underpinnings of oxetane ring puckering, detail rigorous computational and experimental protocols for its analysis, and synthesize these findings to construct a comprehensive picture of the molecule's conformational landscape.

Introduction: The Significance of Oxetane Conformation

Oxetanes are increasingly incorporated into drug candidates as bioisosteres for commonly found groups like gem-dimethyl or carbonyl functionalities.[2][4] The substitution of these groups with an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and altered metabolic profiles, all while maintaining or enhancing biological activity.[2] The stability and utility of these scaffolds are highly dependent on their substitution pattern, with 3,3-disubstituted oxetanes being notably more stable than other variants.[2]

The biological function of any molecule is inextricably linked to its three-dimensional shape. For oxetanes, the non-planar, "puckered" nature of the ring and the spatial orientation of its substituents dictate how the molecule presents itself to its environment, including enzyme active sites and protein receptors. This compound presents a compelling case study: the two different substituents at the C3 position break the symmetry of the ring and introduce a complex interplay of steric and electronic effects that govern its preferred conformation. This guide aims to elucidate these factors through a combination of predictive computational modeling and validated experimental techniques.

Theoretical Framework: The Puckered Nature of the Oxetane Ring

Unlike the idealized planar structures often drawn in two dimensions, four-membered rings like oxetane adopt a non-planar, puckered conformation to alleviate torsional strain from eclipsing interactions between adjacent substituents.[5][6] While unsubstituted oxetane itself has a very small puckering angle and a low barrier to inversion, allowing it to be considered quasi-planar, the introduction of substituents significantly increases the degree of puckering.[4][7][8]

This puckering can be described by a single coordinate, often represented by a dihedral angle, which defines the deviation from planarity. The molecule rapidly interconverts between two equivalent (in symmetric cases) or non-equivalent (in asymmetric cases) puckered states through a higher-energy planar transition state.[7] The energy difference between these conformers and the barrier to their interconversion are critical parameters that define the conformational landscape. For this compound, the key question is how the methyl and carboxylate groups orient themselves in the lowest energy state—a question with significant implications for the molecule's overall shape and polarity.

Methodologies for Elucidating Conformational Landscapes

A dual approach, combining the predictive power of computational chemistry with the real-world validation of NMR spectroscopy, provides the most robust method for conformational analysis.

Computational Modeling: A Predictive Approach

Quantum mechanical (QM) calculations allow for the exploration of a molecule's potential energy surface to identify stable conformers (energy minima) and the transition states that connect them.

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular editor. Generate initial guesses for various puckered conformations.

-

Conformational Search: Perform a systematic or stochastic conformational search to broadly explore the potential energy surface. This step is crucial for identifying all relevant low-energy structures.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP or M06-2X, paired with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

-

Frequency Calculations: Perform frequency calculations at the same level of theory for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermochemical data, such as Gibbs free energies.

-

Relative Energy Analysis: Calculate the relative energies (ΔE and ΔG) of all conformers to determine their relative populations at a given temperature using the Boltzmann distribution equation.

Caption: Workflow for computational conformational analysis.

NMR Spectroscopy: An Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of molecules.[9] For cyclic systems, proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) are particularly informative.

-

Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. By measuring these couplings in the oxetane ring, one can deduce the ring's puckering and the relative orientation of substituents.

-

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). Observing an NOE between a substituent proton (e.g., the methyl group) and a ring proton can provide definitive proof of their spatial proximity, helping to assign a specific conformation.

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

-

Data Analysis:

-

Measure the ³JHH values for the protons on the oxetane ring.

-

Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For instance, an NOE between the methyl protons and the C2/C4 protons on one face of the ring would indicate the methyl group's orientation.

-

Compare the experimental J-values and NOEs with those predicted from the computationally derived low-energy conformers to validate the theoretical model.

-

Conformational Analysis of this compound

Applying the methodologies described above allows us to characterize the conformational landscape of the title molecule. The puckering of the ring creates two distinct, non-equivalent conformations, primarily differing in which substituent occupies the pseudo-axial or pseudo-equatorial position.

Identifying Key Conformers

The two primary low-energy conformers arise from the ring pucker, which can place the larger carboxymethyl group in a pseudo-axial position (Conformer A) or a pseudo-equatorial position (Conformer B).

-

Conformer A (Axial COOMe): The methyl group occupies a pseudo-equatorial position, while the bulkier methyl carboxylate group is in a pseudo-axial position.

-

Conformer B (Equatorial COOMe): The methyl carboxylate group occupies a pseudo-equatorial position, with the methyl group in a pseudo-axial position.

Generally, bulky substituents prefer the more spacious equatorial position to minimize steric clashes. Therefore, it is hypothesized that Conformer B will be the lower energy, more populated conformer.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Computational Modeling of Methyl 3-methyloxetane-3-carboxylate Properties for Drug Discovery

Foreword: The Oxetane Moiety as a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the oxetane ring has garnered significant attention.[1][2] This four-membered saturated heterocycle is not merely a passive structural element; it actively modulates key molecular properties. When judiciously employed as a replacement for more common functionalities like gem-dimethyl or carbonyl groups, the oxetane moiety can profoundly enhance aqueous solubility, improve metabolic stability, and alter conformational preferences.[3][4] Its inherent polarity and three-dimensional character provide a unique tool for medicinal chemists to escape the "flatland" of aromatic systems and explore new chemical space.[1]

Methyl 3-methyloxetane-3-carboxylate, the subject of this guide, is a prototypical example of a decorated oxetane. The presence of both a methyl group and a methyl ester at the 3-position introduces chirality and additional points for potential interactions, making it a valuable building block in synthetic chemistry. Understanding the intrinsic electronic and structural properties of this molecule through computational modeling is paramount for predicting its behavior in more complex biological environments. This guide will provide a comprehensive, step-by-step methodology for the in-silico characterization of this compound, grounded in the principles of Density Functional Theory (DFT).

I. Foundational Principles: Why Computational Modeling?

Before embarking on any synthetic endeavor, a robust computational analysis provides invaluable foresight. It allows for the rational design of molecules and the prediction of their properties, thereby saving significant time and resources. For a molecule like this compound, computational modeling can elucidate:

-

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

-

Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predicted vibrational frequencies (IR) and NMR chemical shifts that can aid in experimental characterization.

-

Reactivity Indices: Identification of regions susceptible to nucleophilic or electrophilic attack.

This in-silico approach provides a foundational dataset that can inform subsequent stages of drug development, from analogue design to formulation.

II. The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the computational characterization of this compound using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Step 1: Initial Structure Preparation

The first step is to generate a three-dimensional structure of the molecule. This can be accomplished using any standard molecular building software (e.g., Avogadro, ChemDraw). The SMILES string for this compound is CC1(COC1)C(=O)OC.[5]

Step 2: Geometry Optimization

The initial structure is a mere approximation. To find the most stable, low-energy conformation, a geometry optimization must be performed.

-

Methodology: Density Functional Theory (DFT) is the method of choice. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point, offering a reasonable compromise between accuracy and computational expense.[6] This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the strained oxetane ring and the polar carbonyl group.

-

Software: This calculation can be performed using software packages like Gaussian, ORCA, or GAMESS.

-

Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:

-

Thermodynamic Properties: It allows for the calculation of thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

IR Spectrum Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This can be a valuable tool for experimental verification.

Step 4: Electronic Property Analysis

With the optimized geometry, a deeper analysis of the electronic structure can be undertaken.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

-

Mulliken Population Analysis: This analysis provides a numerical value for the partial charge on each atom in the molecule, offering a quantitative measure of the electron distribution.[7]

Visualizing the Computational Workflow

Caption: A streamlined workflow for the computational analysis of this compound.

III. Predicted Properties of this compound: A Data-Driven Overview

While a full computational study would generate a large dataset, the following tables summarize the key properties that would be obtained through the aforementioned workflow. These values are illustrative and would be precisely determined by the calculations.

Table 1: Key Geometric and Electronic Parameters (Predicted)

| Property | Predicted Value/Observation | Significance in Drug Discovery |

| Molecular Formula | C6H10O3 | Foundational for molecular weight and elemental composition. |

| Molecular Weight | 130.14 g/mol | A key parameter in Lipinski's Rule of Five. |

| Oxetane Ring Puckering Angle | Expected to be non-planar | Influences the molecule's 3D shape and interaction with protein binding sites. |

| HOMO-LUMO Energy Gap | ~5-7 eV (Typical for stable organic molecules) | A larger gap suggests higher kinetic stability and lower reactivity.[8] |

| Dipole Moment | Moderate to High | Indicates the overall polarity of the molecule, affecting solubility and membrane permeability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and oxetane oxygen. Positive potential on the hydrogens. | Predicts sites for hydrogen bonding and other non-covalent interactions. |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Observation |

| C=O (Ester) | ~1750-1730 | Strong, sharp absorption band in the IR spectrum. |

| C-O-C (Oxetane & Ester) | ~1200-1000 | Characteristic stretching vibrations. |

| C-H (Aliphatic) | ~3000-2850 | Stretching vibrations. |

IV. Authoritative Grounding and Self-Validation

The protocols described herein are based on well-established principles of computational chemistry. The choice of the B3LYP functional and the 6-31G(d,p) basis set is a standard in the field for obtaining reliable results for organic molecules.[6][8] The validity of the computational model is internally checked at several stages:

-

Convergence Criteria: The geometry optimization must meet stringent convergence criteria for both energy and forces, ensuring a stable structure has been found.

-

Frequency Analysis: The absence of imaginary frequencies is a critical checkpoint that validates the optimized geometry as a true local minimum.

-

Comparison with Experimental Data: Where available, comparison of predicted properties (e.g., IR spectra, geometric parameters from X-ray crystallography of similar compounds) with experimental data is the ultimate validation of the chosen computational method.

By adhering to this rigorous, multi-step process, researchers can have a high degree of confidence in the generated data.

V. Conclusion: From In-Silico Insights to Rational Drug Design

The computational modeling of this compound provides a powerful, data-driven foundation for its application in drug discovery. By elucidating its structural, electronic, and reactivity properties, we can make more informed decisions about its incorporation into larger, more complex bioactive molecules. The methodologies outlined in this guide represent a robust and validated approach for generating these crucial in-silico insights, ultimately accelerating the drug design and development pipeline. The unique properties conferred by the oxetane moiety, when properly understood through computational analysis, can be leveraged to create the next generation of therapeutics with improved efficacy and safety profiles.[9]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]

- 8. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ring Reactivity of Methyl 3-methyloxetane-3-carboxylate in Modern Drug Discovery

Executive Summary